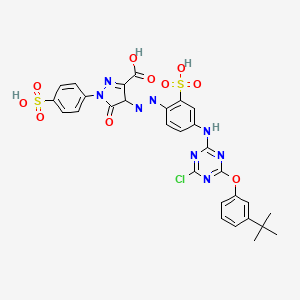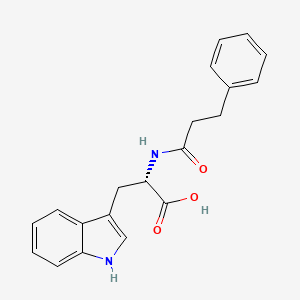
N(beta)-Phenylpropionyltryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(beta)-Phenylpropionyltryptophan is a synthetic compound that belongs to the class of tryptophan derivatives It is characterized by the presence of a phenylpropionyl group attached to the nitrogen atom of the tryptophan molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(beta)-Phenylpropionyltryptophan typically involves the acylation of tryptophan with phenylpropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
- Use of automated reactors for precise control of reaction conditions
- Purification steps such as recrystallization or chromatography to obtain the desired product with high purity
Chemical Reactions Analysis
Types of Reactions
N(beta)-Phenylpropionyltryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions, leading to the formation of oxindole derivatives.
Reduction: The phenylpropionyl group can be reduced to a phenylethyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carboxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
- Oxindole derivatives from oxidation
- Phenylethyltryptophan from reduction
- Various substituted tryptophan derivatives from nucleophilic substitution
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N(beta)-Phenylpropionyltryptophan involves its interaction with specific molecular targets and pathways. The phenylpropionyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The tryptophan moiety can engage in various biochemical pathways, including:
Serotonin Pathway: Potential modulation of serotonin synthesis and signaling.
Kynurenine Pathway: Involvement in the metabolism of tryptophan to kynurenine and its derivatives.
Comparison with Similar Compounds
N(beta)-Phenylpropionyltryptophan can be compared with other tryptophan derivatives, such as:
N-Acetyltryptophan: Similar in structure but with an acetyl group instead of a phenylpropionyl group.
5-Hydroxytryptophan: A hydroxylated derivative of tryptophan with different biological activities.
Tryptophan Methyl Ester: A methyl ester derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific structural modifications, which confer unique chemical and biological properties compared to other tryptophan derivatives.
Properties
CAS No. |
74717-58-1 |
|---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(3-phenylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C20H20N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,18,21H,10-12H2,(H,22,23)(H,24,25)/t18-/m0/s1 |
InChI Key |
IKWKAVNTITZXAF-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


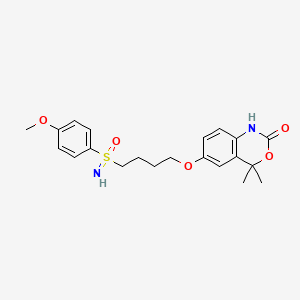
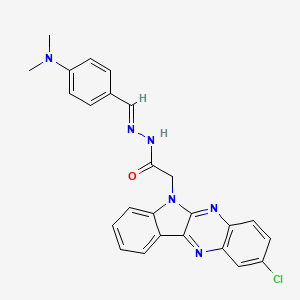
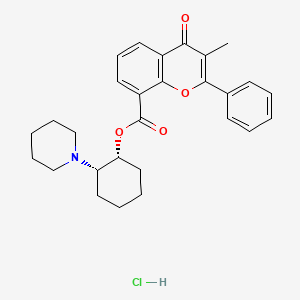
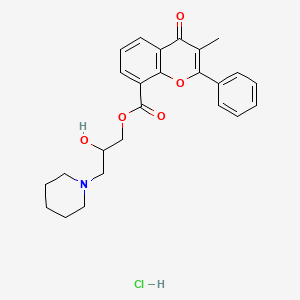

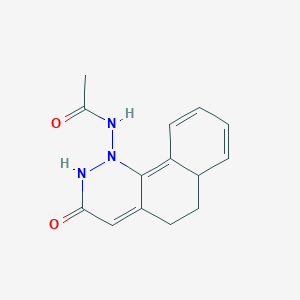
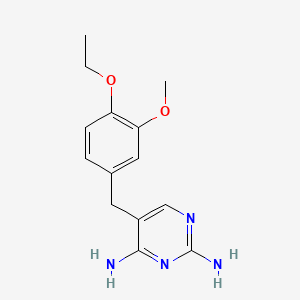
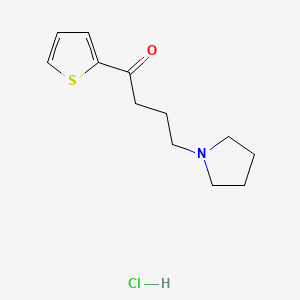
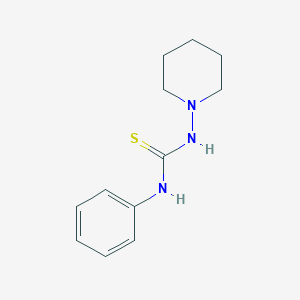


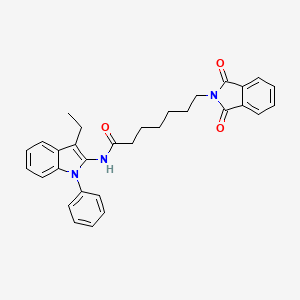
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)
